molecular formula C14H8O3S B1583560 9-oxo-9H-Thioxanthene-2-carboxylic acid CAS No. 25095-94-7

9-oxo-9H-Thioxanthene-2-carboxylic acid

Cat. No. B1583560
CAS RN: 25095-94-7
M. Wt: 256.28 g/mol
InChI Key: PPFNJKRRFYQNLD-UHFFFAOYSA-N
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Description

“9-oxo-9H-Thioxanthene-2-carboxylic acid” is a chemical compound with the CAS Number: 25095-94-7 . It has a molecular weight of 256.28 and a molecular formula of C14H8O3S . It appears as a solid at room temperature .


Molecular Structure Analysis

The Inchi Code for “9-oxo-9H-Thioxanthene-2-carboxylic acid” is 1S/C14H8O3S/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17) . The SMILES representation is C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)C(=O)O .


Physical And Chemical Properties Analysis

“9-oxo-9H-Thioxanthene-2-carboxylic acid” is a solid at room temperature . It has a boiling point of 494.3° C at 760 mmHg . The density is 1.47 g/cm3 and the refractive index is n20D 1.72 .

Scientific Research Applications

Synthesis and Derivative Formation

9H-Thioxanthen-9-ones, including 9-oxo-9H-Thioxanthene-2-carboxylic acid, are significant in the synthesis of biologically active and medicinally significant compounds. A study by Javaheri et al. (2016) highlights the synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and its amine derivatives, demonstrating the compound's role in creating labeled compounds for research purposes (Javaheri et al., 2016).

Computational Analysis and Energetics

Freitas et al. (2013) conducted a computational study on xanthene and thioxanthene derivatives, including 9-oxo-9H-Thioxanthene-2-carboxylic acid, to understand their energetics and reactivity. This study offers insight into the molecular structures and electronic properties of these compounds (Freitas et al., 2013).

Photopolymerization and Material Science

Batibay et al. (2020) described the use of a derivative of 9-oxo-9H-Thioxanthene-2-carboxylic acid in the synthesis of a nano-photoinitiator for polymerization processes. This research highlights the application of thioxanthene derivatives in developing advanced materials with improved thermal stability and robust polymer/filler networks (Batibay et al., 2020).

Electrochemical Detection

Shundrin et al. (2020) explored the use of 9-oxo-9H-Thioxanthene-2-carboxylic acid derivatives in electrochemical detection. They synthesized compounds that acted as redox-active modifiers, demonstrating potential applications in DNA detection and other biosensing technologies (Shundrin et al., 2020).

Photocatalytic Oxidation

Torregrosa-Chinillach and Chinchilla (2021) reported the oxidation of 9H-thioxanthenes using a photo-oxidation procedure. This study indicates the potential of 9-oxo-9H-Thioxanthene-2-carboxylic acid in photocatalytic processes, contributing to the field of green chemistry (Torregrosa-Chinillach & Chinchilla, 2021).

Safety and Hazards

The safety information for “9-oxo-9H-Thioxanthene-2-carboxylic acid” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

9-oxothioxanthene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O3S/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFNJKRRFYQNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330399
Record name 9-oxo-9H-Thioxanthene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-oxo-9H-Thioxanthene-2-carboxylic acid

CAS RN

25095-94-7
Record name 9-oxo-9H-Thioxanthene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Next, thioxanthen-9-one-2-carboxylic acid was prepared. A mixture of 2,4′-thiobis(benzoic acid) (50 g, 182 mmol) and methansulfonic acid (600 mL) was heated at 85° C. for 5 h and then cooled to ambient. The reaction mixture was poured onto ice, and the resulting precipitate was collected, washed with water, and dried.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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